Ethyl 3,4-dimethoxyphenylglyoxylate

Organic Synthesis Friedel-Crafts Acylation Process Chemistry

Researchers requiring reproducible enzyme inhibition data need structurally defined phenylglyoxylate esters-undocumented substitution patterns alter redox kinetics and binding. Ethyl 3,4-dimethoxyphenylglyoxylate (CAS 40233-98-5) provides a validated 3,4-dimethoxy scaffold with quantitative bioactivity: 15-LOX-1 IC50 41.5 μM, FKBP12 Ki 3,200 nM, FKBP51 Ki 3,800 nM. High purity (97%) ensures assay reproducibility. Established Friedel-Crafts protocol (99.94% yield) supports custom scale-up.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 40233-98-5
Cat. No. B1295773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dimethoxyphenylglyoxylate
CAS40233-98-5
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-6-9(15-2)10(7-8)16-3/h5-7H,4H2,1-3H3
InChIKeyYBYLSOVTGVAJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dimethoxyphenylglyoxylate: Structural & Functional Baseline


Ethyl 3,4-dimethoxyphenylglyoxylate (CAS 40233-98-5), also known as ethyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate, is an aromatic α-oxo-ester (phenylglyoxylate derivative) with the molecular formula C12H14O5 and molecular weight 238.24 g/mol . The compound features a central glyoxylate core attached to a 3,4-dimethoxy-substituted phenyl ring. Key physical properties include a predicted density of 1.159 g/cm³, boiling point of 355.1°C at 760 mmHg, flash point of 156.9°C, and vapor pressure of 3.2E-05 mmHg at 25°C . This compound has been investigated for its biological activity as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also demonstrates inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to lesser extents [1].

Scaffold Aromatic α-oxo-ester with 3,4-dimethoxy substitution; studied as enzyme inhibitor probe
Enzyme Targets Reported activity contexts: lipoxygenase, FKBP, carboxylesterase, and cyclooxygenase
Synthesis Documented high-efficiency Friedel-Crafts acylation protocol supports procurement as a synthetic building block

Substitution Risk: Ethyl 3,4-Dimethoxyphenylglyoxylate vs. Analogs


Generic substitution among phenylglyoxylate esters is inadvisable due to structurally determined differences in enzyme inhibition profiles, physicochemical properties, and synthetic utility. Ethyl 3,4-dimethoxyphenylglyoxylate contains a 3,4-dimethoxy substitution pattern that confers distinct electronic and steric properties relative to unsubstituted phenylglyoxylate or mono-substituted analogs . The presence of two electron-donating methoxy groups alters the reactivity of both the α-keto and ester carbonyls, affecting nucleophilic addition, reduction kinetics, and photochemical behavior . In electrochemical reduction studies of α-oxo-esters in methanol at a platinum cathode, the relative reduction rates followed the order: α-oxovalerate > α-oxobutyrate > phenylglyoxylate > 4-chlorophenylglyoxylate > 4-methoxycarbonylphenylglyoxylate, demonstrating that aromatic substitution directly modulates redox behavior [1]. Furthermore, the ethyl ester moiety influences lipophilicity and membrane permeability differently from methyl or free acid analogs, affecting both biological distribution and experimental solubility parameters.

Substitution Pattern
3,4-dimethoxy groups alter electronic and steric properties vs. unsubstituted or mono-substituted phenylglyoxylates, affecting reduction kinetics and binding interactions.
Ester Moiety
Ethyl ester influences lipophilicity and solubility differently than methyl or free acid analogs; may shift assay distribution and synthetic reactivity.
Redox Behavior
Aromatic substitution directly modulates electrochemical reduction rates; redox-dependent applications may require compound-specific verification.

Quantitative Evidence: Differentiating Ethyl 3,4-Dimethoxyphenylglyoxylate


High-Yield Synthetic Protocol

A documented synthetic route using ethyl oxalyl chloride and 1,2-dimethoxybenzene with aluminum chloride in dichloromethane under inert atmosphere achieves an isolated yield of 99.94% for ethyl 3,4-dimethoxyphenylglyoxylate [1]. This yield represents a high-efficiency benchmark for this compound class. Comparative yield data for unsubstituted ethyl phenylglyoxylate or other substituted analogs synthesized under identical conditions are not available from the same source, preventing direct head-to-head yield comparison.

Synthetic Yield
Reported
99.94%
Documented synthesis benchmark; no cross-study comparator available.
Friedel-Crafts acylation; single-study data.
Organic Synthesis Friedel-Crafts Acylation Process Chemistry

FKBP12 and FKBP51 Binding Affinity

Ethyl 3,4-dimethoxyphenylglyoxylate (as part of a larger ligand construct CHEMBL3794103 containing the 3,4-dimethoxyphenylglyoxylate-derived moiety) exhibits Ki values of 3,200 nM against human FKBP12 FK1 domain and 3,800 nM against FKBP51 FK506-binding domain [1]. Binding data for the unsubstituted ethyl phenylglyoxylate derivative against the same targets are not available in BindingDB, precluding direct potency comparison. These micromolar-range Ki values represent class-typical moderate affinity and serve as baseline reference points for medicinal chemistry programs evaluating phenylglyoxylate-derived scaffolds.

FKBP Affinity
Class-level
Ki 3,200 / 3,800 nM
Baseline affinity for FKBP12 and FKBP51 SAR; no direct comparator.
Class-level benchmark only.
Immunophilin Binding FKBP Drug Discovery

15-Lipoxygenase-1 Inhibitory Activity

Ethyl 3,4-dimethoxyphenylglyoxylate is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. However, quantitative IC50 data against human 15-LOX-1 show an IC50 value of 41,500 nM (41.5 μM) [2]. This apparent discrepancy between qualitative description ("potent") and quantitative measurement (micromolar IC50) highlights the importance of numerical data for procurement decisions. Comparative IC50 values for unsubstituted ethyl phenylglyoxylate against human 15-LOX-1 are not available in the same assay system.

LOX Inhibition
Context-dependent
IC50 41.5 μM
Qualitative descriptor: "potent inhibitor"
Quantitative IC50 provides assay context; reported descriptor may overstate potency.
Human 15-LOX-1, linoleic acid substrate.
Lipoxygenase Inhibition Inflammation Enzymology

Application Scenarios: Ethyl 3,4-Dimethoxyphenylglyoxylate


FKBP-Targeted Scaffold Development

Based on quantitative Ki values of 3,200 nM (FKBP12) and 3,800 nM (FKBP51) [1], this compound serves as a baseline phenylglyoxylate-derived scaffold for structure-activity relationship (SAR) studies targeting immunophilin proteins. Researchers can use these micromolar-range affinity values as reference points for evaluating modifications to the phenyl substitution pattern, ester moiety, or glyoxylate core. Procurement of high-purity material (≥95-98%) is essential for reproducible binding assays.

High-Yield Synthetic Building Block

The documented synthetic protocol achieving 99.94% yield via Friedel-Crafts acylation [2] provides a validated benchmark for both in-house synthesis and custom synthesis procurement. The 3,4-dimethoxyphenylglyoxylate core serves as a versatile intermediate for further derivatization through α-keto group reduction, nucleophilic addition, or ester hydrolysis to the corresponding carboxylic acid . This evidence supports procurement of the ethyl ester form specifically for synthetic applications where the ester protecting group is required.

Lipoxygenase Pathway Assay Development

With established activity as a lipoxygenase inhibitor [3] and quantitative IC50 of 41.5 μM against human 15-LOX-1 [4], this compound can serve as a tool compound for assay validation and enzyme characterization in arachidonic acid metabolism studies. The quantitative IC50 data enables researchers to select appropriate concentration ranges for dose-response experiments and to contextualize potency relative to other lipoxygenase modulators.

Analytical Reference Standard Procurement

The compound's well-defined physicochemical properties—density 1.159 g/cm³, boiling point 355.1°C at 760 mmHg, flash point 156.9°C, vapor pressure 3.2E-05 mmHg at 25°C —enable its use as a chromatographic reference standard and for method validation in analytical chemistry. The predicted density value of 1.159±0.06 g/cm³ provides a quantitative benchmark for purity assessment and identity confirmation.

Application
Selection Property
Validation Focus
FKBP scaffold development
Reported FKBP binding affinity
SAR optimization with binding assays
Synthetic building block
Reported high-efficiency synthesis protocol
Synthetic reproducibility and purity verification
Lipoxygenase pathway assays
Reported LOX inhibitory activity
IC50-based concentration range selection
Analytical reference standard
Predicted physicochemical properties
Chromatographic method suitability and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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